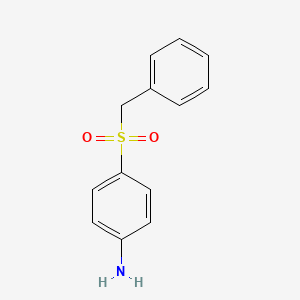

4-Phenylmethanesulfonylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGZSYUPUWEPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide and Aniline Chemical Space

The chemical identity of 4-Phenylmethanesulfonylaniline is fundamentally defined by two key functional groups: the sulfonamide and the aniline (B41778). The sulfonamide group (-SO₂NR₂), characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a cornerstone of medicinal chemistry. nih.govacs.org Aniline (C₆H₅NH₂), the simplest aromatic amine, consists of a phenyl group attached to an amino group and is a crucial commodity chemical and a versatile starting material in fine chemical synthesis. wikipedia.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42497-99-4 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-141 °C nih.gov |

Current Research Landscape and Emerging Trends for Sulfonyl Substituted Anilines

Direct Synthesis Strategies for this compound

Direct synthesis of this compound can be achieved through several key reaction types.

Sulfonylation Reactions of Anilines

The sulfonylation of anilines is a primary method for forming the sulfonamide bond in this compound. This can be accomplished using various sulfonating agents and catalytic systems.

One approach involves the reaction of aniline derivatives with sulfonyl chlorides. For instance, the condensation of amines with p-toluenesulfonyl chloride can proceed under solvent-free conditions at room temperature, sometimes with a catalyst like zinc oxide. sapub.org However, these reactions can sometimes lead to side products. sapub.org

Visible-light-mediated methods have emerged as a mild and efficient alternative. rsc.orgfrontiersin.org These photoredox-catalyzed reactions can utilize bench-stable sulfinate salts or sulfonyl fluorides as sulfonating agents. rsc.orgfrontiersin.org The use of sulfonyl fluorides is particularly advantageous for late-stage functionalization due to their stability and modifiability. frontiersin.org A biomass-derived copper catalyst has also been shown to effectively catalyze the sulfonylation of anilines with sodium sulfinates at room temperature. nih.gov

Electrochemical methods offer another pathway, enabling the C–S cross-coupling of arenes and aniline derivatives with sodium sulfinates without the need for transition metals or external oxidants. researchgate.net

Table 1: Comparison of Sulfonylation Methods for Anilines

| Method | Sulfonylating Agent | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Conventional | Sulfonyl Chlorides | Zinc oxide, solvent-free, room temperature | Economical, simple conditions sapub.org |

| Visible-Light Photoredox | Sulfinate Salts | Visible light, photoredox catalyst | Mild conditions, use of stable reagents rsc.org |

| Visible-Light Photoredox | Sulfonyl Fluorides | Visible light, photoredox catalyst | Stable reagent, suitable for late-stage functionalization frontiersin.org |

| Heterogeneous Catalysis | Sodium Sulfinates | Biomass-derived copper catalyst, room temperature | Recyclable catalyst, environmentally friendly nih.gov |

| Electrochemical | Sodium Sulfinates | Electrochemical cell | Transition metal- and oxidant-free researchgate.net |

Amination Reactions involving Phenylmethanesulfonyl Halides

The amination of phenylmethanesulfonyl halides, such as the chloride or fluoride, with aniline is another direct route to this compound. This nucleophilic substitution reaction is a fundamental method for creating sulfonamides. researchgate.net

The reaction typically involves treating the phenylmethanesulfonyl halide with aniline in a suitable solvent. The choice of halide can influence reactivity, with sulfonyl fluorides often showing different reactivity profiles compared to sulfonyl chlorides. researchgate.netresearchgate.net Kinetic studies of the reaction between Y-substituted phenylmethanesulfonyl halides and X-substituted anilines have been conducted to elucidate the reaction mechanism. researchgate.net

The chemoselectivity of these amination reactions is a key consideration, especially when other reactive sites are present in the molecule. chemrxiv.org For instance, in halo(het)arene sulfonyl halides, the reaction can proceed via either amination at the sulfonyl halide or a nucleophilic aromatic substitution (SNAr) at the halogenated ring. researchgate.netchemrxiv.org

Multistep Synthetic Routes to Derivatives Incorporating the this compound Moiety

The this compound scaffold is often incorporated into more complex molecules through multistep synthetic sequences. azom.comlibretexts.orgyoutube.comyoutube.com

Formation of Sulfonylamino Linkages in Complex Architectures

The formation of the sulfonylamino linkage is a critical step in the synthesis of various complex molecules and drug candidates. scbt.comgoogle.comgoogle.com.na For example, derivatives of N-(4-Nitro-2-phenoxy phenyl) methane (B114726) sulfonamide (nimesulide) can be synthesized by reacting it with various electrophiles. google.com The synthesis of biphenyl-4,4'-disulfonamides involves the reaction of biphenyl-4,4'-disulfonyl chloride with appropriate amines. academicjournals.org

Incorporation through Aryl Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for incorporating the this compound moiety into larger structures. amazonaws.comnih.govsioc-journal.cnrsc.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Aryl sulfamates, which can be derived from phenols, have been successfully used as electrophiles in Suzuki-Miyaura reactions. nih.govnih.gov Modern palladium precatalysts enable these couplings to occur at room temperature. nih.gov Similarly, aryl mesylates are also effective coupling partners in various palladium-catalyzed reactions. rsc.orgorgsyn.org

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions. nih.govrsc.org For example, the development of specific ligands has enabled the use of less reactive electrophiles like aryl chlorides in Hiyama-Denmark couplings. nih.gov

Table 2: Aryl Coupling Reactions for Synthesizing this compound Derivatives

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Sulfamates | Boronic Acids/Esters | Pd precatalysts | Room temperature reactions possible nih.govnih.gov |

| Suzuki-Miyaura | Aryl Mesylates | Potassium Aryltrifluoroborates | Pd/CM-phos | Good to excellent yields orgsyn.org |

| Buchwald-Hartwig | Aryl Sulfamates | Amines | Ni catalysts with NHC ligands | Effective for N-arylation nih.gov |

| Hiyama-Denmark | Aryl Sulfamates | Aryl Silanolates | Pd precatalyst with XPhos ligand | Couples less toxic nucleophiles nih.gov |

| N-Arylation | Aryl Tosylates/Mesylates | Sulfoximines | Pd/MeO-CM-phos | High yields for N-arylated sulfoximines orgsyn.org |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound is important for developing enantiomerically pure compounds, which is often crucial for biological activity. mdpi.combeilstein-journals.org Stereoselective synthesis can be achieved through various strategies.

One common method is the use of chiral starting materials. For instance, enantiomerically pure aziridine-2-methanols can be converted to chiral oxazolidinones in a stereoselective manner. nih.gov Another approach involves the use of chiral catalysts in reactions like the enantioselective oxidation of sulfides to chiral sulfoxides. acs.org

Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of a racemate into a single enantiomer of the product with up to 100% yield. DKR has been applied to the synthesis of a variety of chiral molecules, including complex cyclic structures. mdpi.com

The synthesis of chiral δ-lactones has been achieved with high stereoselectivity using an engineered carbonyl reductase, demonstrating the potential of biocatalysis in producing enantiopure compounds. rsc.org Similarly, a library of pinane-based 2-amino-1,3-diols was synthesized stereoselectively from chiral precursors. beilstein-journals.org These methods highlight the diverse strategies available for accessing chiral molecules containing the sulfonamide functionality. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Phenylmethanesulfonylaniline and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 4-Phenylmethanesulfonylaniline provides critical information about the electronic environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals corresponding to the different types of protons present. The protons on the aniline (B41778) ring would appear as a set of multiplets in the aromatic region, typically between 6.5 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonyl group (-SO₂-). The two protons of the methylene (B1212753) bridge (-CH₂-) would likely appear as a singlet, as they are chemically equivalent, in the range of 4.0-5.0 ppm. The protons of the phenyl group attached to the methylene bridge would also resonate in the aromatic region, likely between 7.0 and 7.5 ppm. The protons of the amino group would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the two aromatic rings would appear in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbon atom attached to the nitrogen of the aniline moiety would be found at the lower end of this range, while the carbon atom bonded to the sulfonyl group would be at the higher end. The methylene bridge carbon would resonate in the aliphatic region, likely between 50 and 70 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between neighboring protons. For instance, it would show correlations between the protons on the aniline ring and between the protons on the terminal phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for the methylene group by correlating it with its attached protons. Similarly, each aromatic proton signal would be correlated to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂) would give rise to strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be seen just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H and S=O stretches are also visible in the Raman spectrum, the symmetric vibrations of the aromatic rings often produce strong Raman signals, which can be useful for structural analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound (C₁₃H₁₃NO₂S) with high accuracy. The calculated monoisotopic mass is 247.0694 g/mol . HRMS would be able to confirm this mass to within a few parts per million, which provides strong evidence for the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would also be informative. Common fragmentation pathways would likely involve the cleavage of the C-S and S-N bonds, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural analysis of compounds by combining two stages of mass analysis. nih.govyoutube.com In a typical MS/MS experiment, the target molecule is first ionized, and a specific ion, known as the precursor ion, is selected by the first mass analyzer (MS1). nih.gov This precursor ion is then directed into a collision cell, where it collides with an inert gas, causing it to fragment into smaller product ions. youtube.com The second mass analyzer (MS2) then separates and detects these fragment ions, generating a product ion spectrum that provides detailed structural information. nih.gov

For this compound, the molecular ion would be selected as the precursor. Fragmentation is expected to occur at the weakest bonds within the molecule. Based on its structure, the primary fragmentation pathways would likely involve the cleavage of the carbon-sulfur and sulfur-nitrogen bonds of the sulfonyl group. This process allows for the confirmation of the different structural components of the molecule.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Chemical Formula of Fragment | Predicted Fragment m/z |

| [C₁₃H₁₃NO₂S]⁺ | Phenylmethanesulfonyl cation | [C₇H₇O₂S]⁺ | 155 |

| [C₁₃H₁₃NO₂S]⁺ | Aminophenyl cation | [C₆H₆N]⁺ | 92 |

| [C₁₃H₁₃NO₂S]⁺ | Phenyl cation | [C₆H₅]⁺ | 77 |

| [C₁₃H₁₃NO₂S]⁺ | Benzenesulfonyl cation | [C₆H₅O₂S]⁺ | 141 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is a non-destructive method that provides highly accurate data about the internal lattice of a crystal. carleton.edu The technique involves directing a beam of monochromatic X-rays onto a single crystal and measuring the resulting diffraction pattern. ub.edu This pattern is then used to calculate an electron density map, from which the positions of individual atoms can be determined and the molecular structure can be refined. ub.educeitec.cz

While specific crystallographic data for this compound was not found, analysis of closely related 4-aminophenyl 4-X-phenyl sulfones (where X is a substituent on the second phenyl ring) reveals key structural features. rsc.org In these structures, a significant degree of charge redistribution is observed, with electron charge primarily transferred from the amino group to the sulfonyl group. rsc.org This transfer results in a shortening of the C-N and C-S bond distances compared to standard values. rsc.org

Table 2: Typical Bond Lengths and Angles for 4-Aminophenyl Sulfone Derivatives

| Parameter | Description | Typical Value |

| Bond Lengths | ||

| C(amino)-N | Carbon-Nitrogen bond of the aniline ring | ~1.38 Å |

| C(sulfonyl)-S | Carbon-Sulfur bond of the aniline ring | ~1.76 Å |

| S-N | Sulfur-Nitrogen bond | Not applicable |

| S=O | Sulfur-Oxygen double bond | ~1.44 Å |

| Bond Angles | ||

| C-S-C | Angle between the two phenyl rings | ~105° |

| O-S-O | Angle between the two oxygen atoms | ~118° |

Note: The data in this table is based on values reported for related 4-aminophenyl 4-X-phenyl sulfones and serves as an approximation for this compound. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. mdpi.comresearchgate.net These forces, although weaker than covalent bonds, dictate the physical properties of the solid material. masterorganicchemistry.commsu.edu The main types of intermolecular forces include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. savemyexams.comlibretexts.org

Electronic Absorption and Fluorescence Spectroscopies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule. msu.edu

UV-Visible absorption spectroscopy measures the promotion of electrons from a ground electronic state to a higher energy excited state upon the absorption of light. ajol.info Molecules containing π-bonds or atoms with non-bonding lone pairs, known as chromophores, are responsible for absorption in the UV-Vis region. libretexts.org For this compound, the presence of two aromatic rings and the sulfonyl group constitutes a significant chromophore. The electronic spectrum is expected to be dominated by π→π* transitions associated with the phenyl rings. Conjugation between the rings through the sulfonyl group can influence the position and intensity of the absorption maxima (λmax). msu.edu Studies on similar compounds like 4-phenylmorpholine (B1362484) show that the polarity of the solvent can affect the position of the absorption bands. ajol.info

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. core.ac.ukscian.cl It is a highly sensitive technique used to study molecular environments. core.ac.ukmdpi.com A molecule that absorbs light may subsequently emit a photon of lower energy (longer wavelength). The presence of aromatic rings in this compound suggests it may exhibit fluorescence. The efficiency and wavelength of fluorescence would be dependent on the molecular structure, its rigidity, and its interaction with the surrounding environment. The fluorescence spectra can provide information about the vibrational energy levels of the electronic ground state. core.ac.uk

Theoretical and Computational Chemistry Studies of 4 Phenylmethanesulfonylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. ucsf.edu These methods solve the Schrödinger equation (or a simplified form of it) to find the electronic distribution and the corresponding energy of the molecule. ucsf.edumontana.edu From this, a wide range of properties, including optimized molecular geometry, can be derived. montana.edu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in chemistry and physics to investigate the electronic structure of many-body systems. wikipedia.orgbindingdb.org Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies the calculation significantly while maintaining a high level of accuracy. wikipedia.orgaimspress.com Functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects. researchgate.netespublisher.com

A typical DFT study on 4-Phenylmethanesulfonylaniline would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached. montana.edu From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined. Furthermore, electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.netespublisher.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. espublisher.com

Despite the power of this technique, specific DFT studies providing detailed geometric and electronic parameters for this compound are not readily found in the surveyed literature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. maricopa.edursc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation more rigorously than DFT but are computationally more demanding. montana.edunih.gov They are often used as a benchmark for other methods. nih.gov

An ab initio study of this compound would provide highly accurate calculations of its electronic energy and structure. These methods are particularly valuable for systems where DFT might struggle, such as in describing certain types of intermolecular interactions. wikipedia.org However, a review of existing research indicates a lack of specific ab initio computational studies published for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.commdpi.comlibretexts.org The potential energy of the molecule varies with these rotations, and mapping this variation creates a potential energy surface, or energy landscape. mdpi.com The points of minimum energy on this landscape correspond to stable conformers. libretexts.orgd-nb.info

For this compound, which has several rotatable bonds (e.g., around the C-S and S-N bonds), a conformational analysis would be essential to identify its preferred shapes. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to identify the most stable (lowest energy) structures, such as anti and gauche conformers. libretexts.orgd-nb.info This analysis helps to understand the molecule's flexibility and the steric and electronic interactions that govern its three-dimensional structure. maricopa.edulibretexts.org

A search of the scientific literature did not yield a specific conformational analysis study for this compound, and therefore, its detailed energy landscape and the relative stabilities of its conformers have not been computationally documented.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can be used to interpret and verify experimental data. Methods like DFT and ab initio calculations can compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. orientjchem.orgchemistrysteps.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of a molecule. chemistrysteps.com

For this compound, theoretical predictions of its IR and NMR spectra would be invaluable for confirming its synthesized structure. The calculated vibrational modes could be assigned to specific bond stretches and bends within the molecule. However, no specific computational studies focused on predicting the spectroscopic parameters of 4--Phenylmethanesulfonylaniline were identified.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational method used to study the physical movements of atoms and molecules over time. ucsf.eduresearchgate.net By solving Newton's equations of motion, MD simulations can model how a molecule behaves in a specific environment (like in a solvent) at a given temperature and pressure. mdpi.comgalaxyproject.org This provides a view of the molecule's flexibility, conformational changes, and interactions with its surroundings on a timescale from femtoseconds to microseconds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models use calculated molecular descriptors (properties derived from the molecular structure) to predict the activity of new or untested compounds. yu.edu.jo

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govwjpsonline.commdpi.com This method is crucial in drug design for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. mdpi.comwjpsonline.com The process involves sampling a large number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. mdpi.com

A QSAR study involving this compound would require a dataset of similar molecules with known biological activities to build a predictive model. A molecular docking study would investigate how this compound fits into the active site of a specific protein, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com While docking studies have been performed on structurally related molecules containing a methylsulfonyl phenyl group, a dedicated docking or QSAR study for this compound itself is not available in the reviewed literature. nih.gov

Strategic Applications of 4 Phenylmethanesulfonylaniline in Advanced Organic Synthesis and Material Science

As a Versatile Building Block in Heterocyclic Synthesis

4-Phenylmethanesulfonylaniline serves as a crucial starting material or intermediate in the synthesis of a wide array of heterocyclic compounds. lifechemicals.comwikipedia.orgbiosolveit.de Its molecular structure, featuring a reactive aniline (B41778) moiety and a stabilizing phenylmethanesulfonyl group, allows for diverse chemical transformations. This versatility makes it a valuable building block for constructing complex molecular architectures. wikipedia.org

In the realm of heterocyclic chemistry, the synthesis of ring systems is of paramount importance due to their prevalence in natural products and pharmaceutical agents. cem.comderpharmachemica.com The amino group of this compound provides a nucleophilic center that can readily participate in cyclization reactions. For instance, it can react with diketones in Paal-Knorr type condensations to form substituted pyrroles or with α,β-unsaturated carbonyl compounds to yield various nitrogen-containing heterocycles. cem.com

Furthermore, the sulfonamide linkage in this compound can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a degree of control over the final product's structure. Researchers have exploited this feature to synthesize specific isomers of biologically active molecules. The inherent properties of this building block also allow for its use in multicomponent reactions, where several molecules are combined in a single step to create complex heterocyclic systems, streamlining the synthetic process. clockss.org

The applications of this compound in heterocyclic synthesis are extensive and continue to be an active area of research. The development of novel synthetic methodologies utilizing this compound is driven by the constant demand for new heterocyclic frameworks with unique biological and material properties. sciencepublishinggroup.com

Role in the Design of Advanced Functional Molecules

The unique electronic and structural characteristics of this compound make it an attractive component in the design of advanced functional molecules. kit.edu These molecules are engineered to perform specific tasks, such as light emission, charge transport, or molecular recognition, and are integral to the development of new technologies in electronics, photonics, and sensing. mdpi.com

Moreover, the ability of the sulfonamide group to engage in hydrogen bonding and other non-covalent interactions is a key factor in the design of molecules for molecular recognition and self-assembly. wikipedia.orgslideshare.net By strategically placing this functional group within a larger molecular scaffold, scientists can create receptors that selectively bind to specific ions or molecules. This has applications in the development of chemical sensors and in the construction of complex supramolecular architectures. csic.es

The following table highlights some examples of functional molecules derived from this compound and their potential applications:

| Functional Molecule Class | Key Structural Feature | Potential Application |

| Push-Pull Chromophores | Intramolecular charge transfer character | Organic Light-Emitting Diodes (OLEDs) |

| Molecular Receptors | Hydrogen bonding sulfonamide group | Chemical Sensors for anions/cations |

| Self-Assembling Monomers | Directional non-covalent interactions | Supramolecular Polymers |

| Photofunctional Molecules | Tunable excited state energies | Photovoltaics, Photocatalysis |

The iterative process of designing, synthesizing, and testing new functional molecules based on this compound is a vibrant area of chemical research, with the potential to yield materials with unprecedented properties and functionalities. nih.govzib.de

Precursor in the Synthesis of Catalytic Ligands and Systems

The field of catalysis relies heavily on the design and synthesis of ligands that can coordinate to metal centers and modulate their reactivity and selectivity. This compound serves as a valuable precursor for a variety of these ligands, contributing to the development of novel and efficient catalytic systems. nih.gov

The nitrogen atom of the aniline group can be readily functionalized to introduce chelating moieties, such as phosphines, amines, or pyridyl groups. These modifications transform the simple aniline derivative into a multidentate ligand capable of forming stable complexes with a range of transition metals. The electronic properties of the resulting metal complex, and therefore its catalytic activity, can be fine-tuned by altering the substituents on the phenyl ring or the nature of the chelating arms.

For example, ligands derived from this compound have been employed in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.com The steric bulk provided by the phenylmethanesulfonyl group can create a specific chiral environment around the metal center, enabling enantioselective catalysis, a crucial aspect of modern pharmaceutical synthesis.

The development of heterogeneous catalysts, where the catalytic species is supported on a solid material, is another area where this compound derivatives have found utility. rsc.org By anchoring ligands derived from this precursor onto polymers or inorganic supports like silica, researchers can create robust and recyclable catalytic systems. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov

The versatility of this compound as a ligand precursor continues to inspire the design of new catalytic systems for a wide range of chemical transformations. nih.gov

Integration into Polymer and Supramolecular Chemistry

The principles of polymer and supramolecular chemistry focus on the assembly of molecular units into larger, well-defined structures with emergent properties. wikipedia.orgslideshare.netkallipos.gr this compound, with its combination of a polymerizable functional group (the aniline) and a moiety capable of engaging in specific non-covalent interactions (the sulfonamide), is a valuable component in the construction of both covalent polymers and supramolecular assemblies. csic.esmsu.edu

In polymer chemistry, the aniline group of this compound can be utilized as a monomer in polymerization reactions. For instance, it can undergo oxidative polymerization to form polyaniline derivatives. The presence of the phenylmethanesulfonyl substituent along the polymer backbone can significantly influence the material's properties, such as its solubility, thermal stability, and conductivity. These tailored polymers may find applications in areas like organic electronics and advanced coatings. msu.edursc.org

In the realm of supramolecular chemistry, the sulfonamide group is a key player. Its ability to form strong and directional hydrogen bonds makes it an excellent motif for directing the self-assembly of molecules into ordered structures. wikipedia.org By incorporating the this compound unit into larger molecules, scientists can program them to assemble into discrete supramolecular structures like capsules, tubes, or extended networks. These assemblies can exhibit functions such as molecular encapsulation, transport, and catalysis. rsc.org

The table below summarizes the role of this compound in these two interconnected fields:

| Field | Role of this compound | Resulting Structures | Potential Applications |

| Polymer Chemistry | Monomer in polymerization reactions | Substituted Polyanilines, Copolymers | Conductive Polymers, Smart Materials iberdrola.com |

| Supramolecular Chemistry | Building block for self-assembly | Supramolecular Cages, Gels, Liquid Crystals | Drug Delivery, Molecular Recognition |

The integration of this compound into polymer and supramolecular chemistry represents a powerful strategy for the bottom-up fabrication of functional materials with precisely controlled structures and properties. rsc.orggla.ac.uk

Emerging Research Directions and Future Challenges for 4 Phenylmethanesulfonylaniline Research

Development of Novel Synthetic Methodologies

One promising avenue is the development of one-pot synthesis protocols that combine multiple reaction steps without the need for isolating intermediates. This approach not only simplifies the synthetic process but also enhances efficiency. organic-chemistry.org Furthermore, the use of microwave-assisted synthesis is being investigated to accelerate the reaction between the aniline (B41778) derivative and the phenylmethanesulfonyl moiety, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org

Recent advancements in catalysis also offer new possibilities. The exploration of novel, environmentally benign catalysts is a key focus. These catalysts aim to lower the activation energy of the sulfonylation reaction, allowing it to proceed under milder conditions and with higher atom economy.

| Parameter | Traditional Method | Emerging Method |

| Catalyst | Often requires a stoichiometric amount of base | Catalytic amounts of novel, recyclable catalysts |

| Solvent | Often uses chlorinated or other hazardous solvents | Greener solvents or solvent-free conditions |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation or other energy-efficient methods |

| Workup | Often requires extensive purification steps | Simplified workup and purification |

Exploration of Unconventional Reactivity Pathways

Beyond its synthesis, the inherent reactivity of the 4-Phenylmethanesulfonylaniline scaffold is a fertile ground for discovery. The presence of the amine and sulfonyl groups, along with the two aromatic rings, provides multiple sites for chemical modification, opening doors to the creation of a diverse library of derivatives with potentially unique properties.

Current research is delving into the selective functionalization of the aromatic rings through C-H activation techniques. This powerful strategy allows for the direct introduction of new functional groups onto the phenyl and aniline rings, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to diversification.

Furthermore, the nitrogen atom of the sulfonamide linkage can participate in various coupling reactions, enabling the attachment of different substituents. The development of novel catalysts is crucial for controlling the regioselectivity of these transformations and for achieving high yields of the desired products. The exploration of photochemical and electrochemical methods to induce novel reactivity in this compound is also a burgeoning area of interest.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry are being increasingly applied to the synthesis of sulfonamides, and this compound is no exception. uc.pt Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling up of production. mdpi.comnih.govnih.gov

In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved purity, and better reproducibility. For the synthesis of this compound, a flow process could involve the in-line generation of a reactive intermediate, which is then immediately reacted with the other component, minimizing the formation of byproducts.

The integration of automated systems with flow reactors represents the next frontier. Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new derivatives of this compound.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced in-situ spectroscopic techniques are proving to be invaluable tools in this endeavor, allowing researchers to monitor reactions in real-time without the need for sampling and offline analysis. fau.dechemrxiv.orgnih.govresearchgate.net

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This data is critical for developing accurate kinetic models and for identifying potential reaction bottlenecks or side reactions. For the synthesis of this compound, these techniques could be used to monitor the consumption of the starting materials and the formation of the sulfonamide bond, providing insights that can be used to optimize reaction conditions for maximum yield and purity.

The integration of these Process Analytical Technologies (PAT) into both batch and flow synthesis setups is a key area of development, enabling a more data-rich and controlled approach to chemical manufacturing.

| Spectroscopic Technique | Information Gained | Application in this compound Synthesis |

| In-situ FTIR | Vibrational modes of functional groups | Monitoring the disappearance of the amine N-H stretch and the appearance of the sulfonamide S=O stretches. |

| In-situ Raman | Molecular vibrations, particularly of non-polar bonds | Complementary information to FTIR, useful for monitoring changes in the aromatic ring structures. |

| In-situ NMR | Detailed structural information | Identification of reaction intermediates and byproducts in real-time. |

Application of Machine Learning in Predictive Synthesis and Property Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research. beilstein-journals.orgmdpi.comuni-goettingen.deresearchgate.netrsc.org In the context of this compound, ML algorithms can be trained on existing chemical data to predict the outcomes of synthetic reactions, suggest optimal reaction conditions, and even design new derivatives with desired properties. digitellinc.comresearchgate.netnih.gov

For instance, a machine learning model could be developed to predict the yield of a this compound synthesis based on various input parameters such as the choice of catalyst, solvent, temperature, and reaction time. This predictive capability can significantly reduce the number of experiments required for process optimization, saving time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, powered by machine learning, can be used to predict the biological activity and physicochemical properties of novel this compound derivatives. researchgate.net This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest potential for a given application. The synergy between computational prediction and experimental validation is poised to accelerate the discovery of new and valuable molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Phenylmethanesulfonylaniline with high purity?

- Methodology :

- Step 1 : Sulfonylation of 4-aminodiphenylmethane using methanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7 v/v) to isolate the product.

- Step 3 : Confirm purity using HPLC (C18 column, mobile phase: 70% methanol/30% water, flow rate 1 mL/min). Typical yield ranges from 65–75% .

- Key Considerations : Monitor reaction temperature (0–5°C) to avoid side reactions like over-sulfonylation.

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- NMR :

- ¹H NMR (DMSO-d6): δ 7.4–7.6 (m, aromatic protons), δ 3.1 (s, SO₂CH₃), δ 2.5 (s, NH₂) .

- ¹³C NMR : Confirm sulfonyl group presence at δ 44.5 (SO₂CH₃) .

- FTIR : Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/particulates .

- Storage : Store at 10–25°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Software : Gaussian 16 with DFT/B3LYP/6-31G(d) basis set to optimize geometry and calculate electrostatic potential (ESP) surfaces .

- Key Insights : Sulfonyl group’s electron-withdrawing nature directs electrophilic attack to the para position of the aniline ring .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

- Data Analysis Framework :

- Step 1 : Systematically compare assay conditions (e.g., cell lines, incubation time) across studies.

- Step 2 : Conduct dose-response curves to identify IC₅₀ variability due to solvent effects (e.g., DMSO vs. ethanol) .

- Step 3 : Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in published results .

Q. How does tautomerism in this compound affect its spectroscopic and crystallographic characterization?

- Experimental Design :

- X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) by analyzing bond lengths (C-S: ~1.76 Å in sulfonyl group) .

- Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d6 to detect tautomeric equilibria .

- Challenge : Crystallization solvents (e.g., ethanol vs. acetonitrile) may stabilize specific tautomers, leading to conflicting reports .

Methodological Tables

| Parameter | HPLC Conditions | NMR Solvent | Typical Yield |

|---|---|---|---|

| Purity Analysis | C18, 70% MeOH, 1 mL/min | DMSO-d6 | 65–75% |

| Reaction Monitoring | TLC (Rf = 0.5 in EtOAc/Hexane) | - | - |

| Crystallization Solvent | Ethanol | - | 80% |

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.